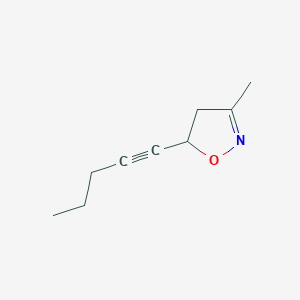3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole
CAS No.: 7157-79-1
Cat. No.: VC19716706
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7157-79-1 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 3-methyl-5-pent-1-ynyl-4,5-dihydro-1,2-oxazole |
| Standard InChI | InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h9H,3-4,7H2,1-2H3 |
| Standard InChI Key | DWQSSVVWRLRGFH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC#CC1CC(=NO1)C |
Introduction
Synthetic Methodologies
Precursor Selection and Reaction Design
While no direct synthesis of this compound is documented, analogous routes from the literature provide a framework. The preparation of 4-allenyl-oxazolines from 2-en-4-yn-1-ols via trichloroacetonitrile/DBU-mediated cyclization offers a plausible pathway . Adapting this method:
-
Starting Material: A substituted 2-en-4-yn-1-ol precursor (e.g., 3-methyl-pent-1-yn-1-yl-2-en-4-yn-1-ol) would undergo nucleophilic attack by trichloroacetonitrile.
-
Cyclization: Base-mediated (DBU) intramolecular ring closure forms the oxazoline core.
-
Isomerization/Protonation: Propargyl/allene isomerization, sensitive to substituent effects, finalizes the structure .
Table 1. Hypothetical Reaction Conditions for Synthesis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted and NMR signatures derive from structurally similar oxazolines :
-
NMR (CDCl):
-
δ 1.05–1.15 (t, 3H, CH-CH-CH-C≡C-)
-
δ 1.45–1.60 (m, 2H, CH-CH-C≡C-)
-
δ 2.10–2.30 (m, 2H, CH-C≡C-)
-
δ 2.35 (s, 3H, C3-CH)
-
δ 4.20–4.40 (m, 2H, H4 and H5 of oxazoline)
-
δ 5.80–6.00 (m, 1H, allenic proton if isomerization occurs)
-
-
NMR:
-
δ 12.5 (C3-CH), 22.1 (CH-CH-), 28.4 (CH-CH-C≡C-), 75.8 (C≡C), 110–120 (oxazoline carbons), 165–170 (C=N).
-
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at 151.10 [M+H] (calculated for ). Fragmentation patterns would include loss of the pent-1-yn-1-yl group (-70 Da) and the methyl-oxazole fragment .
Reactivity and Functionalization
The alkyne moiety at position 5 enables diverse transformations:
-
Cycloadditions: Huisgen azide-alkyne cycloaddition for triazole conjugation.
-
Hydrofunctionalization: Hydrohalogenation or hydroamination to install halides or amines.
-
Cross-Coupling: Sonogashira or Heck reactions to append aryl/alkenyl groups .
The oxazoline ring’s electron-deficient nature facilitates nucleophilic attacks at the C=N bond, enabling ring-opening reactions for polymer or coordination complex synthesis.
Future Directions
-
Experimental Synthesis: Validate the proposed synthetic route and optimize yields.
-
Biological Screening: Assess antimicrobial, anticancer, and anti-inflammatory activities.
-
Computational Studies: Density functional theory (DFT) to map reaction pathways and electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume